ATP Synthase Binding Affinity: Cross-Study Comparison with Citreoviridin A
The core biochemical activity for this class is inhibition of mitochondrial F1-ATPase. The dissociation constant (KD) for the primary analogue, Citreoviridin A, has been precisely defined across multiple species (0.15–4.2 µM) [1]. Critically, there is no published data defining the KD of Citreoviridin 1b for any ATP synthase preparation. This represents a fundamental and unquantified difference from the well-characterized Citreoviridin A.
| Evidence Dimension | Dissociation Constant (KD) for Mitochondrial ATPase |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Citreoviridin A: KD = 0.15 µM (rat liver) to 4.2 µM (ox heart) [1] |
| Quantified Difference | Undefined; cannot be assumed to be similar |
| Conditions | Soluble mitochondrial ATPase from ox heart and rat liver [1] |
Why This Matters
Procurement of Citreoviridin 1b for any experiment where ATPase inhibition is the primary readout cannot be validated or compared against the established literature for Citreoviridin A.
- [1] Linnett, P. E., et al. (1978). Citreoviridin, a specific inhibitor of the mitochondrial adenosine triphosphatase. Biochemical Journal, 170(3), 503-510. View Source
